molecular formula C8H16O2 B2359700 (5,5-Dimethyloxan-2-yl)methanol CAS No. 2149729-75-7

(5,5-Dimethyloxan-2-yl)methanol

Cat. No.: B2359700
CAS No.: 2149729-75-7
M. Wt: 144.214
InChI Key: CUMDWRPQJRFAAX-UHFFFAOYSA-N
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Description

(5,5-Dimethyloxan-2-yl)methanol is an organic compound with the molecular formula C8H16O2 It is a derivative of tetrahydropyran, featuring a hydroxymethyl group at the second position and two methyl groups at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Dimethyloxan-2-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethyl-2H-pyran and formaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as an acid or base to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification methods, such as chromatography, may also be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

(5,5-Dimethyloxan-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to form different alcohol derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products include (5,5-Dimethyltetrahydro-2H-pyran-2-yl)aldehyde and (5,5-Dimethyltetrahydro-2H-pyran-2-yl)carboxylic acid.

    Reduction: The major products are various alcohol derivatives.

    Substitution: The major products depend on the substituent introduced, such as (5,5-Dimethyltetrahydro-2H-pyran-2-yl)chloride or (5,5-Dimethyltetrahydro-2H-pyran-2-yl)amine.

Scientific Research Applications

(5,5-Dimethyloxan-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    (2,5-Dimethyltetrahydro-2H-pyran-2-yl)methanol: Similar structure but with different methyl group positions.

    (2,2-Dimethyltetrahydro-2H-pyran-4-yl)methanol: Another structural isomer with different functional group positions.

Uniqueness

(5,5-Dimethyloxan-2-yl)methanol is unique due to its specific arrangement of methyl groups and the hydroxymethyl group, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

(5,5-dimethyloxan-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-8(2)4-3-7(5-9)10-6-8/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMDWRPQJRFAAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(OC1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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